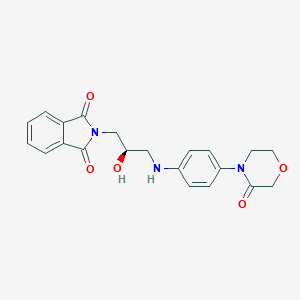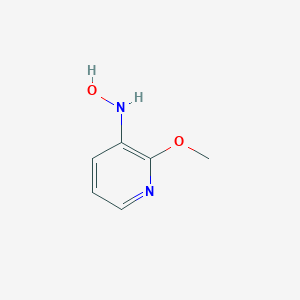
L-Méthionine-méthyl-D3
Vue d'ensemble
Description
L-Méthionine-d3 est une forme deutériée de L-Méthionine, un acide aminé essentiel au développement humain. Elle est principalement utilisée comme étalon interne pour la quantification de la L-Méthionine par chromatographie en phase gazeuse (CG) ou chromatographie liquide-spectrométrie de masse (CL-SM) . La L-Méthionine elle-même joue un rôle crucial dans divers processus métaboliques, notamment la synthèse des protéines et d'autres biomolécules importantes .
Applications De Recherche Scientifique
L-Methionine-d3 has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
L-Methionine-methyl-D3, also known as L-Methionine-d3, is a deuterium-labeled form of L-Methionine . The primary target of this compound is the enzyme methionine adenosyltransferase 2A (MAT2A) . MAT2A is responsible for the catabolism of L-Methionine, yielding the universal methyl donor S-adenosyl-L-methionine (SAM) .
Mode of Action
L-Methionine-d3 interacts with its target, MAT2A, by serving as a substrate for the enzyme . The enzyme catabolizes L-Methionine-d3, leading to the production of SAM . This interaction results in changes in the methylation processes within the cell, as SAM is a universal methyl donor involved in numerous cellular methylation reactions .
Biochemical Pathways
The compound affects the methionine metabolism pathway . It is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAM . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The action of L-Methionine-d3 leads to the production of SAM, a universal methyl donor . This results in various molecular and cellular effects, including roles in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . It also has implications in various metabolic diseases and aging .
Analyse Biochimique
Biochemical Properties
L-Methionine-methyl-D3 plays a crucial role in various biochemical reactions. It is catabolized by the enzyme methionine adenosyltransferase 2A (MAT2A), yielding the universal methyl donor S-adenosyl-L-methionine (SAM) . This interaction between L-Methionine-methyl-D3 and MAT2A is a key step in the methionine cycle, a critical biochemical pathway involved in a wide range of cellular processes .
Cellular Effects
L-Methionine-methyl-D3 has profound effects on various types of cells and cellular processes. It influences cell function by participating in the synthesis of purines and pyrimidines, polyamine synthesis, and glutathione production . These processes are essential for cell growth, DNA replication, and protection against oxidative stress .
Molecular Mechanism
At the molecular level, L-Methionine-methyl-D3 exerts its effects through its conversion to SAM. SAM acts as a methyl donor in a variety of methylation reactions, influencing gene expression, protein function, and lipid metabolism . The binding interactions of L-Methionine-methyl-D3 with MAT2A and the subsequent production of SAM illustrate its molecular mechanism of action .
Metabolic Pathways
L-Methionine-methyl-D3 is involved in the methionine cycle, a key metabolic pathway. It interacts with the enzyme MAT2A and is converted into SAM, which then participates in various methylation reactions . This could influence metabolic flux or metabolite levels .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
L-Méthionine-d3 est synthétisée en incorporant du deutérium, un isotope stable de l'hydrogène, dans la molécule de L-Méthionine. Les atomes de deutérium remplacent les atomes d'hydrogène dans le groupe méthyle de la L-Méthionine. Ce processus implique généralement l'utilisation de réactifs et de solvants deutériés dans des conditions contrôlées pour garantir l'incorporation sélective du deutérium .
Méthodes de production industrielle
La production industrielle de L-Méthionine-d3 implique la fermentation microbienne utilisant des Escherichia coli génétiquement modifiées. Le processus de fermentation est optimisé en ajustant la composition du milieu et les conditions de fermentation, telles que le pH, la température et le taux d'agitation. Cette méthode permet la production à grande échelle de L-Méthionine-d3 avec une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
L-Méthionine-d3 subit diverses réactions chimiques, notamment :
Oxydation : L-Méthionine-d3 peut être oxydée pour former de la méthionine sulfoxyde et de la méthionine sulfone.
Réduction : Les réactions de réduction peuvent convertir la méthionine sulfoxyde en méthionine.
Substitution : Les atomes de deutérium dans la L-Méthionine-d3 peuvent être remplacés par d'autres atomes ou groupes dans des conditions spécifiques.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation et des agents réducteurs comme le dithiothréitol pour la réduction. Les réactions sont généralement effectuées dans des conditions douces pour préserver l'intégrité du composé marqué au deutérium .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent la méthionine sulfoxyde, la méthionine sulfone et la L-Méthionine-d3 d'origine après réduction .
Applications de la recherche scientifique
L-Méthionine-d3 a une large gamme d'applications dans la recherche scientifique, notamment :
Biologie : Étudiée pour son rôle dans diverses voies métaboliques et ses effets sur les processus cellulaires.
Industrie : Utilisée dans la production de produits pharmaceutiques et comme complément alimentaire.
Mécanisme d'action
L-Méthionine-d3 exerce ses effets par le biais de divers mécanismes, notamment :
Cibles moléculaires : Elle est catabolisée par la méthionine adénosyltransférase 2A (MAT2A) pour produire de la S-adénosyl-L-méthionine (SAM), un donneur de méthyle universel impliqué dans de nombreuses réactions de méthylation.
Voies impliquées : L-Méthionine-d3 est impliquée dans la synthèse des purines et des pyrimidines, la synthèse des polyamines et la production de glutathion.
Comparaison Avec Des Composés Similaires
L-Méthionine-d3 est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. Des composés similaires comprennent :
L-Méthionine : La forme non deutériée de la L-Méthionine, qui est également un acide aminé essentiel ayant des rôles métaboliques similaires.
L-Méthionine-(méthyl-d3) : Une autre forme deutériée de la L-Méthionine, où les atomes de deutérium sont spécifiquement incorporés dans le groupe méthyle.
L-Méthionine-d3 se distingue par son marquage spécifique, qui permet une quantification et un suivi précis dans les études métaboliques .
Propriétés
IUPAC Name |
(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-OSIBIXDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574088 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13010-53-2 | |
| Record name | L-(~2~H_3_)Methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Methionine-methyl-D3 help researchers study biological methylation reactions?
A: L-Methionine-methyl-D3 serves as a valuable tracer in studying methylation reactions. As a derivative of L-Methionine, a common methyl donor in biological systems, it carries three deuterium atoms (D3) on its methyl group. When L-Methionine-methyl-D3 is introduced into a biological system, enzymes involved in methylation may utilize it, leading to the incorporation of the deuterium-labeled methyl group into the product molecules. This incorporation allows researchers to track the fate of the methyl group and deduce the mechanisms of various methylation pathways. [, , , , , ]
Q2: Can you provide specific examples of how L-Methionine-methyl-D3 has been used to elucidate biosynthetic pathways?
A: L-Methionine-methyl-D3 has played a crucial role in unraveling the biosynthesis of cyclopropane fatty acids in Lactobacillus plantarum [, ]. Researchers demonstrated that the deuterium label from L-Methionine-methyl-D3 was incorporated exclusively at the methylene group of the cyclopropane ring, confirming its role as the methyl donor in this pathway. Moreover, manipulating the pH during these experiments revealed a pH-dependent deuterium exchange, offering insights into the mechanism of cyclopropane fatty acid biosynthesis. [, ]
Q3: What analytical techniques are employed to detect and quantify L-Methionine-methyl-D3 and its metabolites?
A: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to analyze L-Methionine-methyl-D3 and its labeled metabolites. For instance, in the study on arsenic biomethylation, a specialized hydride generation-gas chromatography-mass spectrometry (HG-GC-MS) system enabled researchers to definitively prove the incorporation of the CD3 label from L-Methionine-methyl-D3 into the produced arsenicals. [] This technique allows for the separation and identification of different arsenic species based on their mass-to-charge ratios, providing valuable insights into the metabolic fate of arsenic in the presence of L-Methionine-methyl-D3.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B139943.png)






![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)




![2-Methyl-1-[2-[(2-methyl-2-prop-2-ynylsulfanylpropyl)amino]anilino]propane-2-thiol](/img/structure/B139971.png)

